{7-[chloro(difluoro)methyl]-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl}(3,4-dihydroquinolin-1(2H)-yl)methanone
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Overview
Description
The compound {7-[chloro(difluoro)methyl]-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl}(3,4-dihydroquinolin-1(2H)-yl)methanone is a complex organic molecule featuring a combination of pyrazolo[1,5-a]pyrimidine and dihydroquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {7-[chloro(difluoro)methyl]-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl}(3,4-dihydroquinolin-1(2H)-yl)methanone typically involves multi-step organic reactions. The key steps include:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the furan-2-yl group: This step often involves coupling reactions using reagents like furan-2-boronic acid.
Attachment of the chloro(difluoro)methyl group: This can be introduced via halogenation reactions.
Formation of the dihydroquinoline moiety: This involves cyclization reactions starting from suitable aniline derivatives.
Final coupling step: The final product is obtained by coupling the intermediate compounds under specific conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
{7-[chloro(difluoro)methyl]-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl}(3,4-dihydroquinolin-1(2H)-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazolo[1,5-a]pyrimidine core can be reduced under specific conditions.
Substitution: The chloro(difluoro)methyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
{7-[chloro(difluoro)methyl]-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl}(3,4-dihydroquinolin-1(2H)-yl)methanone: has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Material Science: Possible applications in the development of organic semiconductors or light-emitting materials.
Biological Studies: Investigation of its biological activity, including potential antimicrobial or anticancer properties.
Mechanism of Action
The mechanism of action of {7-[chloro(difluoro)methyl]-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl}(3,4-dihydroquinolin-1(2H)-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application, such as inhibition of a particular enzyme in a disease pathway.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
{7-[chloro(difluoro)methyl]-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl}(3,4-dihydroquinolin-1(2H)-yl)methanone: is unique due to its combination of structural motifs, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H15ClF2N4O2 |
---|---|
Molecular Weight |
428.8 g/mol |
IUPAC Name |
[7-[chloro(difluoro)methyl]-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone |
InChI |
InChI=1S/C21H15ClF2N4O2/c22-21(23,24)18-11-14(17-8-4-10-30-17)25-19-12-15(26-28(18)19)20(29)27-9-3-6-13-5-1-2-7-16(13)27/h1-2,4-5,7-8,10-12H,3,6,9H2 |
InChI Key |
RLOIQDFXGWGVPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=CO5)C(F)(F)Cl |
Origin of Product |
United States |
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